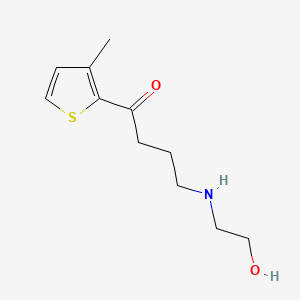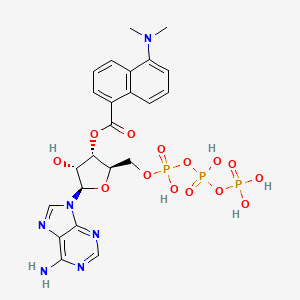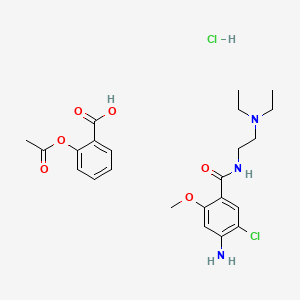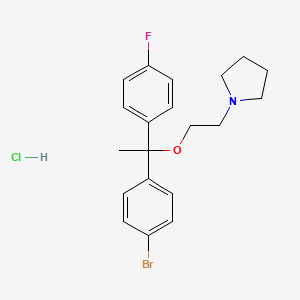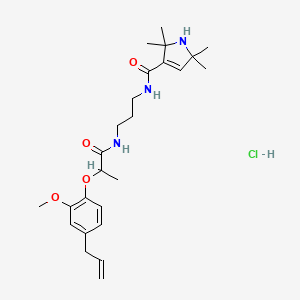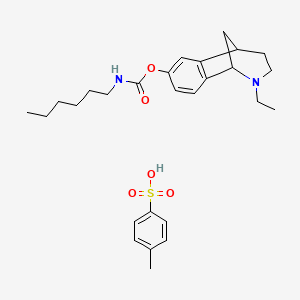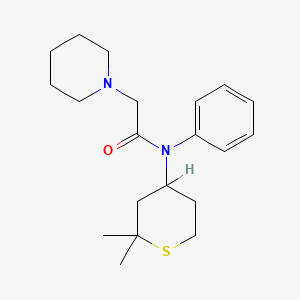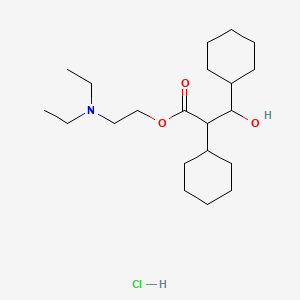
2-(diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride is a chemical compound with the molecular formula C21H35NO3·HCl. It is known for its unique structure, which includes a diethylamino group and two cyclohexyl rings. This compound is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride typically involves the esterification of 2,3-dicyclohexylhydracrylic acid with 2-(diethylamino)ethanol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the desired purity.
化学反应分析
Types of Reactions
2-(Diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
2-(Diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological studies.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-(diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
相似化合物的比较
Similar Compounds
- 2-(Diethylamino)ethyl 2-cyclohexyl-2-phenylpropanoate;hydrochloride
- 2-(Diethylamino)ethyl hydroxy(2-methylphenyl)phenylacetate;hydrochloride
- 3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin;hydrochloride
Uniqueness
2-(Diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride is unique due to its dual cyclohexyl rings, which impart distinct steric and electronic properties. This structural feature differentiates it from other similar compounds and contributes to its specific chemical reactivity and biological activity.
属性
CAS 编号 |
95135-80-1 |
|---|---|
分子式 |
C21H40ClNO3 |
分子量 |
390.0 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride |
InChI |
InChI=1S/C21H39NO3.ClH/c1-3-22(4-2)15-16-25-21(24)19(17-11-7-5-8-12-17)20(23)18-13-9-6-10-14-18;/h17-20,23H,3-16H2,1-2H3;1H |
InChI 键 |
HEMOZXCBFGSEIW-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC(=O)C(C1CCCCC1)C(C2CCCCC2)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





